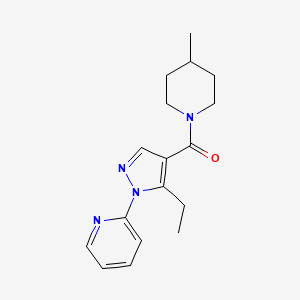![molecular formula C13H10Cl2FNO2S B7498357 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7498357.png)
2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide, also known as DCFMSA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
The mechanism of action of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves the inhibition of certain enzymes, specifically those that are involved in the regulation of various biochemical pathways. This inhibition can lead to a range of physiological effects, depending on the specific enzyme that is targeted.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes involved in the regulation of various biochemical pathways. This inhibition can lead to changes in cellular metabolism, which can have downstream effects on a range of physiological processes.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide in laboratory experiments is its specificity for certain enzymes. This specificity allows researchers to target specific pathways and enzymes, which can help to elucidate their function and potential therapeutic applications. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and monitoring in laboratory experiments.
未来方向
There are a number of potential future directions for research involving 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide. One area of interest is the development of new inhibitors that are more potent and specific than this compound. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases, including cancer and metabolic disorders. Finally, there is ongoing research into the potential toxicity and safety concerns associated with the use of this compound in laboratory experiments, which will be important for ensuring the safety and efficacy of this compound in future research.
合成方法
The synthesis of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-fluorobenzylamine. This reaction results in the formation of this compound as a white solid, which can be purified using standard laboratory techniques.
科学研究应用
2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various enzymes and proteins. This compound has been shown to be a potent inhibitor of certain enzymes, which can help researchers to better understand how these enzymes function and how they can be targeted for therapeutic purposes.
属性
IUPAC Name |
2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO2S/c14-10-4-5-12(15)13(7-10)20(18,19)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFKEBLPMOSNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)
![2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)
![methyl 5-cyano-1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-6-oxopyridine-3-carboxylate](/img/structure/B7498333.png)
![3-methyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7498341.png)
![N-[[3-(methylsulfamoyl)phenyl]methyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B7498369.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)

